2-Bromo-5-ethynylpyrimidine
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Overview
Description
2-Bromo-5-ethynylpyrimidine is a chemical compound with the molecular formula C6H3BrN2 and a molecular weight of 183.01 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethynylpyrimidine typically involves the bromination of 5-ethynylpyrimidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyrimidine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethynylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Sonogashira Coupling: This reaction involves palladium catalysts, copper co-catalysts, and bases such as triethylamine or potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: The major products are often aryl or vinyl-substituted pyrimidines.
Scientific Research Applications
2-Bromo-5-ethynylpyrimidine has several applications in scientific research:
Biology: The compound is used in the study of nucleic acid analogs and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications includes antiviral and anticancer activities.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethynylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it can act as an inhibitor or activator of enzymatic activity by binding to the active site or allosteric sites of the enzyme. The ethynyl group can also participate in click chemistry reactions, facilitating the attachment of the compound to biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-ethynylpyrimidine: Similar in structure but with the bromine and ethynyl groups at different positions.
2-Ethylpyrimidine-5-carboxylic acid: Contains an ethyl group instead of an ethynyl group.
4-Ethynylpyridine: A pyridine derivative with an ethynyl group at the 4-position.
Uniqueness
2-Bromo-5-ethynylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and ethynyl groups allows for versatile chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
2-bromo-5-ethynylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c1-2-5-3-8-6(7)9-4-5/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYDYVSGJWJTSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797890-53-9 |
Source
|
Record name | 2-bromo-5-ethynylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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